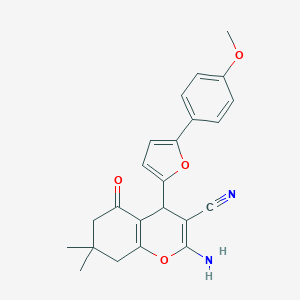![molecular formula C23H24N2O3S B285927 (5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BZBD and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BZBD is not fully understood. However, it has been suggested that BZBD induces apoptosis in cancer cells by activating the caspase pathway. BZBD has also been shown to protect against oxidative stress-induced neuronal damage by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity. The antimicrobial activity of BZBD is believed to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
BZBD has been shown to have various biochemical and physiological effects. In cancer cells, BZBD induces apoptosis by activating the caspase pathway. In neuronal cells, BZBD protects against oxidative stress-induced damage by reducing ROS levels and increasing antioxidant enzyme activity. In bacteria and fungi, BZBD disrupts cell membranes and inhibits growth.
Vorteile Und Einschränkungen Für Laborexperimente
BZBD has several advantages for lab experiments, including its potent activity against cancer cells, bacteria, and fungi. However, BZBD also has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for BZBD research. One direction is to study the potential use of BZBD in combination with other drugs for cancer treatment. Another direction is to investigate the potential use of BZBD in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and toxicity profile of BZBD.
Synthesemethoden
BZBD has been synthesized using various methods, including microwave-assisted synthesis, sonochemical synthesis, and conventional heating methods. The most common method of synthesis involves the reaction between 4-hydroxybenzaldehyde and 4-benzyloxybenzaldehyde with piperidine and thiosemicarbazide in ethanol under reflux conditions. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BZBD has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, BZBD has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection research, BZBD has been shown to protect against oxidative stress-induced neuronal damage. In antimicrobial activity research, BZBD has exhibited potent activity against various bacteria and fungi.
Eigenschaften
Molekularformel |
C23H24N2O3S |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H24N2O3S/c26-22-21(29-23(27)25(22)17-24-13-5-2-6-14-24)15-18-9-11-20(12-10-18)28-16-19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2/b21-15+ |
InChI-Schlüssel |
MIEUGUIQMWTOAG-RCCKNPSSSA-N |
Isomerische SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=O |
SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
Kanonische SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)


![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)